molecular formula C33H50N2O B12388032 (1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol

(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol

Cat. No.: B12388032
M. Wt: 490.8 g/mol
InChI Key: SDNYORIEEOHMNL-WZNPBPMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[118002,1005,9015,20]henicosa-15,17,19-trien-4-ol is a complex organic molecule characterized by its unique pentacyclic structure and multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the core pentacyclic structure: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.

    Introduction of functional groups: Functional groups such as methyl and dienyl groups are introduced through selective alkylation and addition reactions.

    Chiral resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization are employed to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

    Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxyl and dienyl groups makes it susceptible to oxidation, forming ketones or epoxides.

    Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure and reactivity.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or alkyl halides (R-X).

Major Products

    Oxidation products: Ketones, epoxides.

    Reduction products: Alkanes, alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to:

    Bind to active sites: Its multiple functional groups can form hydrogen bonds and hydrophobic interactions with target molecules.

    Modulate pathways: By binding to specific targets, it can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol: Similar in structure but with variations in functional groups or stereochemistry.

    Other pentacyclic compounds: Such as steroids or terpenoids, which share a similar core structure but differ in functional groups and biological activity.

Uniqueness

This compound is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H50N2O

Molecular Weight

490.8 g/mol

IUPAC Name

(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol

InChI

InChI=1S/C33H50N2O/c1-20(2)11-10-12-21(3)24-13-15-33(9)28(24)25(36)17-27-31(7)18-23-19-34-22(4)35-29(23)30(5,6)26(31)14-16-32(27,33)8/h11,19,24-28,36H,3,10,12-18H2,1-2,4-9H3/t24-,25-,26+,27-,28+,31+,32-,33-/m1/s1

InChI Key

SDNYORIEEOHMNL-WZNPBPMFSA-N

Isomeric SMILES

CC1=NC=C2C[C@]3([C@@H](CC[C@@]4([C@@H]3C[C@H]([C@H]5[C@]4(CC[C@@H]5C(=C)CCC=C(C)C)C)O)C)C(C2=N1)(C)C)C

Canonical SMILES

CC1=NC=C2CC3(C(CCC4(C3CC(C5C4(CCC5C(=C)CCC=C(C)C)C)O)C)C(C2=N1)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.